molecular formula C21H19N3O3S B13811318 1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No.: B13811318
M. Wt: 393.5 g/mol
InChI Key: YUPQBMAVHUZKAV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a dimethylphenyl group, a triazole ring, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the furan groups and the dimethylphenyl group. Common reagents used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps might include crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H19N3O3S/c1-14-7-8-17(15(2)11-14)18(25)13-28-21-23-22-20(19-6-4-10-27-19)24(21)12-16-5-3-9-26-16/h3-11H,12-13H2,1-2H3

InChI Key

YUPQBMAVHUZKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C

Origin of Product

United States

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